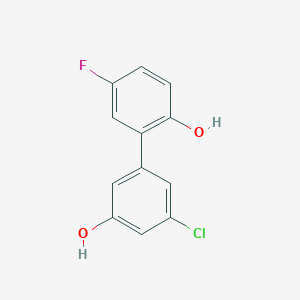
2-Chloro-5-(3,5-difluorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(3,5-difluorophenyl)phenol, 95% (2CP-95) is an organochlorine compound with a wide range of scientific applications. It is a colorless to yellowish solid, with a molecular weight of 279.5 g/mol. It is insoluble in water, but soluble in many organic solvents. 2CP-95 has a boiling point of 272°C and a melting point of 43°C. It is often used as a starting material in the synthesis of other organochlorine compounds.
Applications De Recherche Scientifique
2-Chloro-5-(3,5-difluorophenyl)phenol, 95% has many scientific research applications. It is used in the synthesis of other organochlorine compounds, such as 2-chloro-5-fluoro-phenol and 2-chloro-5-methyl-phenol. It is also used as a starting material in the synthesis of pharmaceuticals, such as the anticonvulsant drug felbamate. Furthermore, it is used in the synthesis of polymers, such as poly(2-chloro-5-(3,5-difluorophenyl)phenol).
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(3,5-difluorophenyl)phenol, 95% is not well understood. However, it is believed to act as a nucleophile, reacting with electrophiles to form covalent bonds. It is also believed to interact with other molecules, such as proteins, to form non-covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(3,5-difluorophenyl)phenol, 95% are not well understood. However, it is believed to be non-toxic and non-carcinogenic. It is also believed to have some antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Chloro-5-(3,5-difluorophenyl)phenol, 95% in lab experiments is that it is relatively easy to synthesize and purify. Furthermore, it is soluble in many organic solvents, making it easy to work with. The main limitation of using 2-Chloro-5-(3,5-difluorophenyl)phenol, 95% in lab experiments is that it is not very stable, and can easily decompose if exposed to light or heat.
Orientations Futures
There are many potential future directions for research on 2-Chloro-5-(3,5-difluorophenyl)phenol, 95%. One potential direction is to further investigate its mechanism of action, in order to better understand its effects on biochemical and physiological processes. Another potential direction is to develop new methods of synthesizing and purifying 2-Chloro-5-(3,5-difluorophenyl)phenol, 95%, in order to increase its stability and make it easier to work with. Additionally, further research could be done to explore the potential therapeutic applications of 2-Chloro-5-(3,5-difluorophenyl)phenol, 95%, such as its potential use as an antioxidant or anticonvulsant. Finally, research could be done to investigate the potential environmental impacts of 2-Chloro-5-(3,5-difluorophenyl)phenol, 95%, as well as its potential for bioaccumulation.
Méthodes De Synthèse
2-Chloro-5-(3,5-difluorophenyl)phenol, 95% can be synthesized via a two-step process, starting with the reaction of 3,5-difluorophenol with phosphorus oxychloride and triethylamine. This reaction yields 2-chloro-5-(3,5-difluorophenyl)phenol, which is then purified by recrystallization from ethyl acetate.
Propriétés
IUPAC Name |
2-chloro-5-(3,5-difluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2O/c13-11-2-1-7(5-12(11)16)8-3-9(14)6-10(15)4-8/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYJASYLXRYWPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685932 |
Source


|
| Record name | 4-Chloro-3',5'-difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3,5-difluorophenyl)phenol | |
CAS RN |
1261956-36-8 |
Source


|
| Record name | 4-Chloro-3',5'-difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














